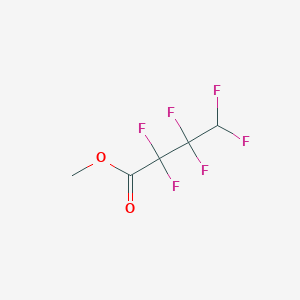

Methyl 2,2,3,3,4,4-hexafluorobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4-hexafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c1-13-3(12)5(10,11)4(8,9)2(6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDSBACGSFZSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379546 | |

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-32-1 | |

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Hexafluorobutanoate Esters

Contemporary Approaches in Fluorinated Ester Synthesis

The construction of carbon-fluorine bonds is a central challenge in organofluorine chemistry. Chemists have developed three primary strategies—electrophilic, nucleophilic, and radical-mediated fluorination—to achieve this transformation, each with distinct advantages and applications in the synthesis of complex fluorinated esters.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org This approach is particularly effective for the synthesis of α-fluoro esters from precursors like enol esters or silyl (B83357) ketene (B1206846) acetals. researchgate.net Reagents containing a nitrogen-fluorine (N-F) bond are the most common, valued for their stability, safety, and economic viability. wikipedia.org

Prominent N-F reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgalfa-chemistry.com The reactivity of these agents is tuned by the electron-withdrawing nature of the groups attached to the nitrogen, with cationic reagents generally exhibiting higher reactivity. wikipedia.org The reaction of enol esters with Selectfluor® proceeds under mild conditions to yield α-fluoroketones, which are precursors to certain fluorinated esters. nih.govcore.ac.uk Mechanistic studies suggest these reactions often proceed through a polar two-electron process involving an oxygen-stabilized carbenium ion, rather than a single-electron transfer (SET) pathway involving radical intermediates. nih.govresearchgate.net

Interactive Table: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Typical Substrates | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Enol esters, silyl enol ethers, 1,3-dicarbonyl compounds | Bench-stable solid, highly reactive, widely used. core.ac.uk |

| N-Fluorobenzenesulfonimide | NFSI | Enolates, carbanions | Effective and commonly used N-fluorosulfonimide. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Aryl Grignard reagents, aryllithiums | A stable and highly efficient source of electrophilic fluorine. wikipedia.org |

| N-Fluoropyridinium salts | - | Carbonyl compounds | Cationic nature increases reactivity. wikipedia.org |

Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group in an SN2 reaction or to add to an unsaturated system. alfa-chemistry.com This method is foundational for synthesizing a wide range of aliphatic fluorides. acs.org A primary challenge is the low solubility of simple alkali metal fluorides in organic solvents. acs.org This has been addressed through the use of "naked" fluoride sources, such as the 18-crown-6 (B118740) ether complex of potassium fluoride, which enhances solubility and reactivity in aprotic solvents. amazonaws.com

Modern approaches focus on developing more sustainable and efficient nucleophilic fluorinating reagents. acs.org For instance, 1-N-Butyl-3-methylimidazolium fluoride ([bmim][F]) has proven to be an effective reagent for nucleophilic substitution on sulfonate esters and alkyl halides, often requiring no organic solvent and allowing for the recycling of the ionic liquid. acs.org The direct β-C(sp3)–H fluorination of free carboxylic acids represents a significant advance, combining a nucleophilic fluoride source with a palladium catalyst and a strong external oxidant. chemrxiv.org This strategy avoids the need for pre-installed directing groups, offering a more atom-economical route to fluorinated acids. chemrxiv.org

As a complementary approach to ionic pathways, radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive sources like elemental fluorine (F₂) or xenon difluoride (XeF₂) limited the development of this field. wikipedia.org A major breakthrough was the discovery that electrophilic N-F reagents, such as NFSI and Selectfluor®, can also act as fluorine atom transfer agents to radical intermediates. wikipedia.org

This has enabled the development of numerous methodologies, including the fluorination of radicals generated from carboxylic acids, boronic acid derivatives, and C–H bond activations. wikipedia.org For example, a copper/Selectfluor® system can mediate the activation of esters to form acyl fluorides, which can then be used to synthesize other derivatives. acs.org Photoredox catalysis has also emerged as a powerful tool for generating radicals under mild conditions for subsequent fluorination. acs.org

Decarboxylative fluorination is a powerful strategy that utilizes readily available carboxylic acids as precursors to organofluorides. nih.gov This approach is particularly advantageous as it often proceeds under mild conditions. nih.gov A notable example is the silver-catalyzed decarboxylative fluorination of malonic acid derivatives. nih.govorganic-chemistry.org This method provides an unprecedented route to either α-fluorocarboxylic acids or gem-difluoroalkanes, with the outcome controlled by the judicious selection of the base and solvent system. nih.govorganic-chemistry.orgresearchgate.net

Mechanistic studies suggest the reaction proceeds through the formation of an α-carboxylic acid radical intermediate. nih.govresearchgate.net The process demonstrates good functional group compatibility and is scalable, highlighting its practical utility. organic-chemistry.org

Interactive Table: Condition-Dependent Selectivity in Ag-Catalyzed Decarboxylative Fluorination of Malonic Acid Derivatives organic-chemistry.org

| Desired Product | Base | Solvent System | Outcome |

| gem-Difluoroalkane | PhCO₂Na | CH₃CN / H₂O / n-Hexane | Favors gem-difluorination. |

| α-Fluorocarboxylic Acid | K₂HPO₄ | CPME / H₂O | Favors monofluorination. |

A novel and mild method for creating α-fluorocarbonyl compounds involves the copper-catalyzed insertion of H-F into α-diazocarbonyl compounds. nih.govorganic-chemistry.org This reaction typically uses potassium fluoride (KF) in conjunction with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a latent HF source. nih.govresearchgate.net The approach is distinguished by its mild reaction conditions and high tolerance for various functional groups, including azides and silyl-protected alcohols. organic-chemistry.org

This methodology is particularly valuable for the late-stage fluorination of complex molecules and has been successfully adapted for radiofluorination with [¹⁸F]KF for applications in positron emission tomography (PET). nih.govorganic-chemistry.org The use of a copper catalyst facilitates the C–F bond formation under conditions that are significantly gentler than many traditional fluorination techniques. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Esters

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. edu.krdmdpi.com The synthesis of fluorinated esters is increasingly influenced by these principles, aiming to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netatiner.gr

Key green chemistry principles relevant to fluorinated ester synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Decarboxylative fluorinations, for example, can offer high atom economy by utilizing readily available carboxylic acids and extruding carbon dioxide as the only byproduct. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, which reduces waste. edu.krd The use of copper and silver catalysts in fluorination reactions exemplifies this principle, enabling efficient transformations without the need for stoichiometric promoters. nih.govnih.gov

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org Direct C-H functionalization methods are a prime example of this principle in action, as they bypass the need for pre-functionalized substrates. chemrxiv.org

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or eliminated. Research into fluorination reactions in water or using recyclable ionic liquids demonstrates a commitment to this principle. acs.org

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. atiner.gr The development of photoredox-catalyzed reactions that proceed under visible light irradiation is a step towards more energy-efficient synthesis. acs.org

By integrating these principles, chemists are developing more sustainable pathways to valuable compounds like Methyl 2,2,3,3,4,4-hexafluorobutanoate (B448593), reducing the environmental footprint of organofluorine chemistry.

Atom Economy and Process Mass Intensity (PMI) Analysis in Fluorinated Ester Production

Green chemistry principles are pivotal in assessing the sustainability of chemical processes. acs.org Atom economy and Process Mass Intensity (PMI) are two critical metrics used to evaluate the efficiency of synthetic routes. acsgcipr.orgacsgcipr.orgacs.org Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while PMI measures the total mass of materials (reactants, solvents, reagents) used to produce a kilogram of product. acsgcipr.orgacsgcipr.org

For the synthesis of Methyl 2,2,3,3,4,4-hexafluorobutanoate, a common method involves the esterification of hexafluorobutanoic acid with methanol (B129727).

Hypothetical Atom Economy Calculation for the Esterification of Hexafluorobutanoic Acid:

| Reactant | Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |

| Hexafluorobutanoic Acid | C4H2F6O2 | 212.05 | 1 | 212.05 |

| Methanol | CH4O | 32.04 | 1 | 32.04 |

| Total Reactants | 244.09 |

| Product | Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |

| This compound | C5H4F6O2 | 226.07 | 1 | 226.07 |

| Water | H2O | 18.02 | 1 | 18.02 |

| Total Products | 244.09 |

In this idealized reaction, the atom economy would be calculated as:

(Mass of desired product / Total mass of reactants) x 100 = (226.07 / 244.09) x 100 ≈ 92.6%

This high atom economy is characteristic of esterification reactions. However, the PMI provides a more holistic view by including all materials used in the process. nih.gov A hypothetical PMI analysis for the same process might look like this:

Hypothetical Process Mass Intensity (PMI) Analysis:

| Material | Mass (kg) |

| Hexafluorobutanoic Acid | 2.12 |

| Methanol | 0.64 |

| Sulfuric Acid (catalyst) | 0.1 |

| Toluene (solvent) | 10.0 |

| Sodium Bicarbonate (neutralization) | 0.5 |

| Water (washing) | 20.0 |

| Drying Agent | 0.5 |

| Total Input | 33.86 |

| Product Output | 1.00 |

| PMI | 33.86 |

Environmentally Benign Synthetic Routes for Perfluorinated Building Blocks

The development of environmentally friendly methods for synthesizing perfluorinated building blocks is crucial. acs.orgnih.gov Traditional methods often rely on harsh reagents and fluorinated solvents, which pose environmental concerns. acs.org Research is now focused on utilizing more sustainable approaches.

One promising strategy is the use of biocatalysis. Enzymes, such as lipases, can catalyze esterification reactions under mild conditions, often in solvent-free systems or in greener solvents like ionic liquids. mdpi.com For instance, immobilized Candida antarctica lipase (B570770) B has shown high efficiency in the synthesis of various esters and could potentially be applied to the production of this compound, thereby reducing the reliance on strong acid catalysts and organic solvents. mdpi.com

Another approach involves the use of perfluoropolyalkyl ethers (PFPEs) as environmentally friendlier alternatives to long-chain perfluoroalkyl substances. acs.orgnih.gov While not directly a synthesis of the target molecule, the principles of using less hazardous materials are central to green chemistry.

Optimization of Selective Direct Fluorination Processes

Direct fluorination using elemental fluorine (F₂) is the most atom-economical method for introducing fluorine into a molecule. However, it is a highly exothermic and often unselective process. researchgate.net Optimization of direct fluorination processes is therefore a key area of research.

One method to control the reactivity of direct fluorination is through the use of microreactors. These systems offer high surface-area-to-volume ratios, enabling better temperature control and reducing the risk of runaway reactions. This allows for more selective fluorination of organic substrates.

Another strategy involves the "PERFECT" (perfluorinated ester resin-catalyzed) method, which employs a liquid-phase direct fluorination of a partially fluorinated ester in a fluorous solvent. This technique has been shown to afford the corresponding perfluorinated product with high selectivity. While this method is typically used for exhaustive fluorination, its principles of using a fluorous medium to control reactivity could be adapted for the selective synthesis of specific fluorinated esters.

Chemo- and Regioselective Synthesis of Fluoroalkyl Esters

The precise placement of fluorine atoms within a molecule is critical for tailoring its properties. Chemo- and regioselective synthesis strategies are therefore essential for creating functional fluoroalkyl esters.

Control of Stereochemistry in Fluorinated Ester Formation

The introduction of fluorine can create stereogenic centers, making the control of stereochemistry a significant challenge and a critical goal in the synthesis of biologically active molecules. alaska.edu Several strategies have been developed to achieve stereoselective synthesis of fluorinated esters.

One approach involves the use of chiral auxiliaries. For example, chiral enamides have been used in highly regio- and stereoselective fluorination reactions. nih.gov The chiral auxiliary directs the attack of the fluorinating agent to one face of the molecule, leading to the formation of a single enantiomer.

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure fluorinated esters. Ketoreductases, for instance, can stereoselectively reduce racemic α-fluoro-β-keto esters to produce optically pure α-fluoro-β-hydroxy esters, which are valuable chiral building blocks. alaska.edu

Strategies for Incorporating Fluorine at Specific Positions

Regioselective fluorination allows for the introduction of fluorine at a specific carbon atom in the ester molecule. numberanalytics.comnumberanalytics.comresearchgate.net This is crucial for fine-tuning the electronic and biological properties of the compound.

Electrophilic fluorinating agents, such as Selectfluor®, are often used for the regioselective fluorination of electron-rich substrates like enolates or enamides. nih.gov The position of fluorination can be controlled by the choice of substrate and reaction conditions. For example, the fluorination of a β-ketoester enolate will typically occur at the α-position.

Organocatalysis has also emerged as a powerful strategy for regioselective fluorination. For instance, I(I)/I(III) catalysis has been employed for the highly regioselective fluorination of unactivated allenes, providing access to secondary and tertiary propargylic fluorides. researchgate.netnih.gov This type of methodology could potentially be adapted for the synthesis of specifically fluorinated butanoate esters.

Furthermore, the choice of the starting material can dictate the position of the fluorine atoms. For example, starting with a pre-fluorinated building block, such as hexafluorobutanoic acid, ensures that the fluorine atoms are located on the butyrate (B1204436) backbone of the final ester product.

Exploration of Chemical Reactivity and Transformation Mechanisms

Reaction Pathways Involving the Ester Functionality of Perfluorinated Esters

The ester group in perfluorinated esters, such as methyl 2,2,3,3,4,4-hexafluorobutanoate (B448593), exhibits heightened reactivity towards nucleophiles compared to their non-fluorinated counterparts. This is a direct consequence of the strong electron-withdrawing effect of the perfluoroalkyl chain, which renders the carbonyl carbon more electrophilic.

Key reactions involving the ester functionality include hydrolysis, reduction, and nucleophilic substitution.

Hydrolysis : Perfluorinated esters can undergo both acid- and base-catalyzed hydrolysis. Under certain environmental conditions, the abiotic hydrolysis of monomeric fluorotelomer acrylates can be a significant degradation pathway, contributing to the formation of perfluoroalkyl carboxylic acids (PFCAs) and fluorotelomer alcohols (FTOHs). tandfonline.comcore.ac.uk The rate of hydrolysis can be rapid, with half-lives potentially as low as several days in specific conditions. tandfonline.com

Reduction : The activated ester groups of perfluoroalkyl esters can be reduced using milder reagents than those required for hydrogenated esters. researchgate.net For instance, sodium borohydride (B1222165) (NaBH₄) can be employed for the reduction of perfluoropolyether (PFPE) esters, a reaction that typically requires stronger reducing agents like lithium aluminum hydride (LAH) for non-fluorinated analogues. researchgate.net

Nucleophilic Acyl Substitution : The high reactivity of the carbonyl group facilitates reactions with various nucleophiles. This includes amination reactions with primary and secondary amines and the formation of other esters (transesterification). researchgate.net

Decarboxylation after Hydrolysis : The sodium salts derived from the basic hydrolysis of perfluorinated esters can undergo decarboxylation to produce perfluorinated olefins, demonstrating a pathway to transform the ester into a different functional group. tennessee.edu

Table 1: Representative Reactions of the Ester Functionality in Perfluorinated Esters

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrolysis | Acid or Base (e.g., NaOH) | Perfluoroalkyl Carboxylic Acid | tandfonline.com, core.ac.uk |

| Reduction | NaBH₄ | Perfluoroalcohol | researchgate.net |

| Amination | Primary/Secondary Amines | Perfluoroamide | researchgate.net |

| Decarboxylation | 1. Basic Hydrolysis (NaOH) 2. Heat | Perfluorinated Olefin | tennessee.edu |

C-F Bond Activation and Functionalization Strategies in Fluorinated Esters

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. researchgate.netspringernature.com However, the transformation of C-F bonds into other functional groups is a powerful strategy for synthesizing valuable, partially fluorinated molecules that are otherwise difficult to access. semanticscholar.org Recent advancements, particularly in photoredox catalysis, have provided milder and more selective methods for C(sp³)–F bond functionalization.

Visible-light photoredox catalysis has emerged as a powerful tool for activating inert C(sp³)–F bonds under mild conditions. semanticscholar.orgnih.gov This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with the fluorinated substrate, initiating C-F bond cleavage. nih.govnih.gov

A notable application is the hydrofluoroalkylation of alkenes using trifluoroacetic esters. organic-chemistry.org In this process, a photocatalyst facilitates the generation of a highly reducing radical species which then activates the C-F bond of the ester. organic-chemistry.org This strategy avoids the use of transition metals and proceeds under mild conditions. organic-chemistry.org The versatility of photoredox catalysis allows for the functionalization of various trifluoromethylated compounds, including arenes and amides, providing access to valuable difluoromethylated motifs. nih.govresearchgate.net The reaction's success often depends on the substrate's reduction potential; electron-withdrawing groups on the molecule can make it more receptive to electron transfer, thereby facilitating C-F bond cleavage. nih.gov

Table 2: Examples of Photocatalytic Systems for C(sp³)–F Bond Activation

| Fluorinated Substrate | Photocatalyst | Reducing/Oxidizing Agent | Key Transformation | Reference |

|---|---|---|---|---|

| Trifluoroacetic Esters | 3DPA2FBN | Trimethyltriazinane | Hydrofluoroalkylation of alkenes | organic-chemistry.org |

| Trifluoromethylarenes | Ir(ppy)₃ | Lewis Acid (B(C₆F₅)₃) | Single C-F functionalization | datapdf.com, researchgate.net |

| Perfluoroalkyl Iminosulfides | Not specified | Water, Alkenes | Synthesis of 3-fluoro-3-perfluoroalkyl-γ-lactams | nih.gov |

The cleavage of a C(sp³)–F bond via photoredox catalysis typically begins with a single-electron transfer (SET) from the excited photocatalyst (or a reductant in the catalytic cycle) to the fluorinated substrate. nih.govnumberanalytics.com This transfer generates a radical anion intermediate. nih.gov Due to the high electronegativity of fluorine, this radical anion is unstable and rapidly eliminates a fluoride (B91410) ion (F⁻) to produce a carbon-centered radical. This radical can then participate in subsequent bond-forming reactions. nih.govnih.gov

An alternative mechanism involves a concerted electron-fluoride transfer, where the electron transfer and the breaking of the C-F bond occur simultaneously, often facilitated by a reagent that can accept the fluoride ion. researchgate.netorganic-chemistry.org For instance, a method for C-F activation in trifluoroacetic esters proceeds through a mechanism where a triazinane-derived radical engages in a single electron reduction coupled with fluoride transfer. organic-chemistry.org Frustrated Lewis Pairs (FLPs) have also been shown to mediate selective C-F activation through a mechanism that involves fluoride abstraction. researchgate.net

Computational methods, particularly density functional theory (DFT), are invaluable for elucidating the complex mechanisms of C-F bond activation. researchgate.netnih.gov These studies provide critical insights into reaction pathways, transition state energies, and the electronic factors governing reactivity that are often difficult to probe experimentally.

For example, DFT calculations have been used to support the proposed mechanism of C-F bond cleavage by triazinyl radicals, indicating a process analogous to halogen-coupled electron transfer. organic-chemistry.org Computational studies have also been instrumental in disclosing an innovative concerted electron-fluoride transfer mechanism, harnessing the reactivity of Lewis base-boryl radicals to selectively activate strong C-F bonds. researchgate.net Furthermore, computational chemistry can predict bond-breaking enthalpies and even NMR shifts for fluorinated products, aiding in their identification and quantification. nih.gov These theoretical insights help rationalize experimental observations and guide the design of more efficient and selective catalytic systems for C-F functionalization. nih.gov

Role as a Synthetic Synthon and Building Block in Complex Molecule Construction

The ability to selectively functionalize a single C-F bond transforms inert perfluorinated compounds like methyl 2,2,3,3,4,4-hexafluorobutanoate into valuable synthetic building blocks. By converting a C-F bond to a C-C, C-H, or other bond, these readily available fluorinated feedstocks can be used to construct more complex, high-value molecules. nih.gov

A primary application of C-F bond activation is in the formation of new carbon-carbon bonds. The fluoroalkyl radicals generated from the C-F cleavage are potent intermediates for addition reactions. For example, these radicals can add across the double bonds of alkenes to form new C-C bonds, as seen in the photoredox-catalyzed hydrofluoroalkylation of alkenes with fluorinated esters. organic-chemistry.orgacs.org

Beyond photoredox catalysis, organometallic reagents have been developed for the cryogenic functionalization of C(sp³)–F bonds. Fluorophilic organoaluminum compounds can selectively cleave C-F bonds even at temperatures as low as -78 °C, facilitating high-yielding arylation, alkylation, alkenylation, and alkynylation reactions. nih.gov A remarkable feature of this method is its exceptional chemoselectivity; the C-F bond can be targeted in the presence of more traditionally reactive functional groups like alkyl chlorides, bromides, and iodides. nih.gov This allows for the late-stage functionalization of complex molecules, highlighting the synthetic utility of alkyl fluorides as robust building blocks. nih.gov

Table 3: Carbon-Carbon Bond Forming Reactions via C-F Activation

| C-F Activation Method | Coupling Partner | Reaction Type | Product Feature | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Alkenes | Hydrofluoroalkylation | C(sp³)-C(sp³) bond | organic-chemistry.org |

| Organoaluminum Reagents | Aryl Grignards | Arylation | C(sp³)-C(sp²) bond | nih.gov |

| Organoaluminum Reagents | Alkynes | Alkynylation | C(sp³)-C(sp) bond | nih.gov |

| Organoaluminum Reagents | Alkyl Grignards | Alkylation | C(sp³)-C(sp³) bond | nih.gov |

Derivatization to Fluoroalkyl Iodides via Free-Radical Iododecarboxylation

The conversion of this compound to a fluoroalkyl iodide is achieved through a sequence initiated by saponification, followed by a free-radical iododecarboxylation. This transformation is most commonly accomplished using the Hunsdiecker reaction or its variants, which are established methods for synthesizing perfluoroalkyl iodides. stackexchange.com

The process begins with the hydrolysis of the methyl ester to its corresponding carboxylate salt, typically the silver salt of 2,2,3,3,4,4-hexafluorobutanoic acid. This silver carboxylate is then treated with elemental iodine. The reaction proceeds through an unstable acyl hypohalite intermediate, which undergoes homolytic cleavage and subsequent decarboxylation to generate a perfluoroalkyl radical (HCF₂CF₂CF₂•). wikipedia.orgorganic-chemistry.org This radical then abstracts an iodine atom to form the final product, 1-iodo-1,1,2,2,3,3-hexafluoropropane, with the precipitation of silver bromide and the release of carbon dioxide driving the reaction to completion. wikipedia.orgalfa-chemistry.com

The general mechanism is outlined below:

Formation of Acyl Hypoiodite (B1233010): The silver carboxylate reacts with iodine.

Radical Initiation: The relatively weak O-I bond cleaves homolytically.

Decarboxylation: The resulting acyloxy radical rapidly loses a molecule of CO₂ to form a fluoroalkyl radical.

Propagation: The fluoroalkyl radical reacts with another molecule of the acyl hypoiodite or elemental iodine to yield the fluoroalkyl iodide and regenerate the acyloxy radical, continuing the chain reaction.

This radical-based decarboxylative halogenation is a robust method for shortening a carbon chain by one atom while introducing a versatile halogen, making the resulting fluoroalkyl iodide a valuable intermediate for further synthesis. adichemistry.com

Table 1: Hunsdiecker Reaction for Fluoroalkyl Iodide Synthesis This table represents a generalized pathway, as direct data for this compound is not extensively published. The process requires initial conversion of the ester to the corresponding silver carboxylate.

| Step | Reactant | Reagents | Key Intermediate | Product |

| 1 | Silver 2,2,3,3,4,4-hexafluorobutanoate | I₂ in CCl₄, heat | HCF₂CF₂CF₂COO• | 1-iodo-1,1,2,2,3,3-hexafluoropropane |

Incorporation into Phosphonic Ester Derivatives via Photoreaction

The fluoroalkyl iodide synthesized in the previous step serves as an effective precursor for the introduction of a phosphonate (B1237965) group. The incorporation into phosphonic ester derivatives can be achieved via a photoreaction, a method noted for its utility in forming carbon-phosphorus bonds with fluorinated compounds. sigmaaldrich.com

In this process, the 1-iodo-1,1,2,2,3,3-hexafluoropropane is reacted with a phosphorus(III) reagent, such as tetraethyl pyrophosphite or a dialkyl phosphite (B83602), under UV irradiation. The photoreaction initiates the homolytic cleavage of the carbon-iodine bond, which is significantly weaker than the C-F or C-C bonds in the molecule. This cleavage generates the HCF₂CF₂CF₂• radical. This highly electrophilic fluoroalkyl radical readily adds to the phosphorus atom of the phosphite reagent. Subsequent rearrangement or reaction steps lead to the formation of a stable pentavalent phosphorus species, the desired phosphonic ester.

Table 2: Photoreaction for Phosphonic Ester Synthesis Illustrative reaction based on established methods for converting fluoroalkyl iodides to phosphonates. sigmaaldrich.com

| Reactant | Reagents | Reaction Type | Product |

| 1-iodo-1,1,2,2,3,3-hexafluoropropane | (EtO)₂P-O-P(OEt)₂ or HP(O)(OEt)₂, UV light (hν) | Radical addition | Diethyl (2,2,3,3,4,4-hexafluorobutyl)phosphonate |

Cycloaddition Reactions and Heterocycle Formation with Fluorinated Ester Precursors

While this compound itself is not a typical substrate for cycloaddition reactions due to its saturated nature, it is a valuable precursor for synthesizing fluorinated building blocks that readily participate in such transformations. The strong electron-withdrawing effect of the hexafluorobutyl group can be harnessed to activate adjacent unsaturation, making the resulting molecules potent dienophiles or dipolarophiles for the construction of fluorinated heterocycles. nih.gove-bookshelf.de

A common strategy involves converting the fluorinated ester into a more reactive species, such as a fluorinated α,β-unsaturated ketone or ester. These activated alkenes are excellent partners in various cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles. maxapress.com The [3+2] cycloaddition is a powerful tool for constructing five-membered heterocyclic rings in a single, often highly stereoselective, step. researchgate.net

For example, a fluorinated α,β-unsaturated ester derived from the starting material can react with various 1,3-dipoles like nitrones or azomethine ylides to form isoxazolidines or pyrrolidines, respectively. The presence of the fluoroalkyl group on the dipolarophile significantly influences the regioselectivity and stereoselectivity of the cycloaddition, often leading to a single major product. This approach provides a direct route to complex, stereochemically rich heterocyclic structures containing a fluorinated side chain. nsf.gov

Table 3: Representative [3+2] Cycloaddition Reactions for Heterocycle Formation This table illustrates the types of heterocycles that can be formed using fluorinated dipolarophiles derived from precursors like this compound.

| Dipolarophile Class | 1,3-Dipole | Resulting Heterocycle |

| Fluoroalkyl-substituted alkene | Nitrone | Fluoroalkyl-substituted Isoxazolidine |

| Fluoroalkyl-substituted alkene | Azomethine Ylide | Fluoroalkyl-substituted Pyrrolidine |

| Fluoroalkyl-substituted alkyne | Azide | Fluoroalkyl-substituted Triazole |

| Fluoroalkyl-substituted alkene | Diazomethane | Fluoroalkyl-substituted Pyrazoline |

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Esters

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for fluorinated compounds. The presence of the 19F nucleus, which is 100% naturally abundant and possesses a high gyromagnetic ratio, provides an additional, highly sensitive spectroscopic handle. alfa-chemistry.comnih.gov

19F NMR spectroscopy offers a wide chemical shift range, making it exceptionally sensitive to subtle changes in the electronic environment of the fluorine nuclei. alfa-chemistry.comhuji.ac.il This allows for the clear differentiation of magnetically non-equivalent fluorine atoms within a molecule like Methyl 2,2,3,3,4,4-hexafluorobutanoate (B448593). The structure contains three distinct fluorine environments (at C-2, C-3, and C-4), which are expected to produce three separate signals in the 19F NMR spectrum.

The chemical shifts are significantly influenced by the electronegativity of adjacent atoms and functional groups. dovepress.com The CF2 group at the C-2 position, being alpha to the electron-withdrawing ester carbonyl group, would experience the most deshielding and thus appear at the most downfield position (least negative ppm value). Conversely, the CHF2 group at C-4 is the most shielded and would appear at the most upfield position. Spin-spin coupling between adjacent, non-equivalent fluorine nuclei provides valuable information about the connectivity of the fluoroalkyl chain. huji.ac.il For instance, the signal for the C-3 fluorines would be split into a triplet by the C-2 fluorines and further split into a triplet by the C-4 fluorines (assuming similar coupling constants).

Table 1: Predicted 19F NMR Spectral Data for Methyl 2,2,3,3,4,4-hexafluorobutanoate

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CF 2-C(O)OCH3 (C-2) | -110 to -120 | Triplet (t) | 2-15 Hz (3JFF) |

| -CF 2- (C-3) | -125 to -135 | Triplet of Triplets (tt) | 2-15 Hz (3JFF), 2-15 Hz (3JFF) |

Note: Chemical shifts are referenced to CFCl3. Values are estimates based on typical ranges for fluoroalkyl groups.

Complementing the 19F NMR data, 1H and 13C NMR spectra provide crucial information about the non-fluorinated parts of the molecule.

The 1H NMR spectrum is expected to be relatively simple. It would feature a singlet for the three equivalent protons of the methyl ester (-OCH3) group, typically in the range of 3.7-4.0 ppm. The most characteristic signal would be from the single proton on C-4 (-CHF2), which would appear as a triplet of triplets (or a more complex multiplet) due to coupling with the two fluorine atoms on the same carbon (geminal coupling, 2JHF) and the two fluorine atoms on the adjacent C-3 carbon (vicinal coupling, 3JHF). The geminal 2JHF coupling is typically large (around 50-60 Hz).

The 13C NMR spectrum would show five distinct signals, one for each carbon atom in its unique electronic environment. The carbonyl carbon (C-1) of the ester group would appear significantly downfield (160-170 ppm). The methyl carbon of the ester group (-OCH3) would be found in the typical range of 50-60 ppm. The fluorinated carbons (C-2, C-3, and C-4) would appear in the region of 100-125 ppm and would exhibit splitting due to one-bond carbon-fluorine coupling (1JCF), which is typically very large (250-300 Hz).

Table 2: Predicted 1H and 13C NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| 1H | -OCH 3 | 3.7 - 4.0 | Singlet (s) |

| 1H | H -CF2- (C-4) | 6.0 - 6.5 | Triplet of Triplets (tt) |

| 13C | C =O (C-1) | 160 - 165 | Triplet (t, due to 2JCF) |

| 13C | -OC H3 | 52 - 55 | Singlet (s) |

| 13C | -C F2-C(O)- (C-2) | 105 - 115 | Triplet (t, due to 1JCF) |

| 13C | -C F2- (C-3) | 108 - 118 | Triplet (t, due to 1JCF) |

Note: 13C chemical shifts are referenced to TMS. Multiplicities for fluorinated carbons are due to C-F coupling.

Vibrational Spectroscopy Applications in Perfluorinated Systems

FTIR spectroscopy is highly effective for identifying key functional groups. In this compound, the most prominent absorption bands would be associated with the carbonyl group (C=O) and the carbon-fluorine (C-F) bonds.

The electron-withdrawing nature of the hexafluorobutyl chain causes a significant increase in the frequency of the ester carbonyl stretch. sci-hub.se While a typical ester C=O stretch appears around 1735-1750 cm-1, the presence of the alpha-CF2 group in this compound would shift this band to a higher wavenumber, likely in the range of 1770-1800 cm-1. pdx.edu The C-F stretching vibrations give rise to very strong and broad absorption bands in the fingerprint region, typically between 1000 and 1300 cm-1. benthamopen.comresearchgate.net Other expected vibrations include the C-O stretching of the ester linkage and the C-H stretching of the methyl and CHF2 groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| C-H Stretch | -CHF2 | 3000 - 3100 | Medium |

| C-H Stretch | -OCH3 | 2950 - 2990 | Medium-Weak |

| C=O Stretch | Ester | 1770 - 1800 | Strong |

| C-F Stretches | Fluoroalkyl Chain | 1000 - 1300 | Very Strong, Broad |

Raman spectroscopy is a complementary technique to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. libretexts.org For a vibration to be Raman active, it must involve a change in the polarizability of the molecule.

In the context of this compound, symmetric vibrations of the C-C and C-F bonds in the fluoroalkyl backbone are expected to be strong in the Raman spectrum. copernicus.org The C=O stretching vibration is also observable, although it is typically weaker in Raman than in FTIR spectra. upi.edu The combination of FTIR and Raman spectra provides a comprehensive "molecular fingerprint," which is unique to the compound and can be used for definitive identification and for studying conformational isomers. libretexts.orgjmaterenvironsci.com

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govnih.gov For this compound (C5H4F6O2), the calculated exact mass of the molecular ion [M]+• is 214.0115. HRMS can confirm this elemental composition with high confidence, distinguishing it from other potential compounds with the same nominal mass.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk Under electron ionization (EI), the molecular ion is formed, which can then undergo fragmentation into smaller, charged ions. The analysis of these fragment ions helps to piece together the molecular structure. libretexts.org

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH3, a loss of 31 Da) and the loss of the alkoxycarbonyl group (-COOCH3, a loss of 59 Da). The fluoroalkyl chain can also fragment. The stability of the resulting carbocations and radicals dictates the relative abundance of the observed fragment ions. youtube.com

Table 4: Plausible Fragment Ions in the Mass Spectrum of this compound

| m/z (Calculated) | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 214.0115 | [C5H4F6O2]+• | [M]+• | Molecular Ion |

| 183.0006 | [C4HF6O]+ | [M - OCH3]+ | Loss of methoxy (B1213986) radical |

| 154.9957 | [C4H3F4O2]+ | [M - CF2H]+ | Loss of difluoromethyl radical |

| 115.0033 | [C3HF4O]+ | [CHF2CF2CO]+ | Cleavage of C3-C4 bond |

| 101.0029 | [C2HF4]+ | [CHF2CF2]+ | Fluorinated ethyl cation |

| 69.0000 | [CF3]+ | [CF3]+ | Trifluoromethyl cation (rearrangement) |

Advanced Chromatographic Techniques for Separation and Quantification of Hexafluorobutanoate Esters

Chromatography is indispensable for separating hexafluorobutanoate esters from reaction mixtures, byproducts, or environmental matrices, as well as for precise quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed.

Gas Chromatography (GC)

Due to its volatility, Methyl heptafluorobutanoate is well-suited for analysis by gas chromatography.

Separation: A capillary GC equipped with a mid-polarity stationary phase, such as one containing trifluoropropyl groups, or a standard 5% phenyl-polydimethylsiloxane (DB-5 type) column, can effectively separate the compound from impurities. The separation is based on the compound's boiling point and its interaction with the stationary phase. A temperature-programmed oven is used to ensure sharp peaks and efficient separation of components with different volatilities. thepharmajournal.com

Quantification and Detection:

Flame Ionization Detector (FID): FID provides excellent sensitivity and a wide linear range for quantification. However, it offers no structural information.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) is the preferred method. nih.gov It allows for the simultaneous separation, identification (based on the fragmentation pattern), and quantification of the target analyte with very high specificity and sensitivity. nih.gov This is particularly valuable for confirming purity and identifying trace-level impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique, particularly useful for less volatile esters or for complex sample matrices that are not amenable to GC.

Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode.

Columns: Standard C8 or C18 silica-based columns are typically used. For enhanced selectivity, especially when separating structurally similar fluorinated compounds, stationary phases specifically designed with fluorinated alkyl chains can be employed. chromatographyonline.com These "fluorous" phases can exhibit different retention mechanisms compared to traditional hydrocarbon phases.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed to achieve good separation efficiency.

Quantification and Detection:

UV Detector: Methyl heptafluorobutanoate lacks a strong chromophore, making UV detection less sensitive. Detection is possible at low wavelengths (~205 nm) but may suffer from interference.

Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides a universal and highly sensitive detection method. researchgate.net Techniques like electrospray ionization (ESI) can be used to ionize the molecule, allowing for its detection and quantification by the mass analyzer. This approach combines the powerful separation of HPLC with the definitive identification capabilities of MS.

Table 4: Typical Chromatographic Conditions for Analysis of Hexafluorobutanoate Esters

| Technique | Parameter | Typical Conditions |

|---|---|---|

| GC-MS | Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at ~1 mL/min | |

| Oven Program | Start at 40°C, ramp to 250°C at 10°C/min | |

| Detector | Mass Spectrometer (EI mode, scan m/z 50-300) | |

| RP-HPLC | Column | 150 mm x 4.6 mm ID, 5 µm particle size (C18) |

| Mobile Phase | Gradient of Acetonitrile and Water | |

| Flow Rate | 1.0 mL/min | |

| Detector | Mass Spectrometer (ESI source) or UV (205 nm) |

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic environment of a molecule, which in turn governs its reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like Methyl 2,2,3,3,4,4-hexafluorobutanoate (B448593), DFT could be employed to investigate the mechanisms of its chemical reactions. By mapping the potential energy surface of a reaction, DFT can identify the lowest energy pathway, locate transition state structures, and calculate the activation energies.

For instance, in a hypothetical hydrolysis reaction of Methyl 2,2,3,3,4,4-hexafluorobutanoate, DFT calculations could model the nucleophilic attack of a water molecule on the carbonyl carbon. The calculations would determine the geometry of the transition state and the energy barrier for the reaction, providing insights into the reaction rate. While specific studies on this compound are lacking, DFT has been successfully used to study the reaction mechanisms of similar esters.

Table 1: Illustrative DFT Data for a Hypothetical Reaction of this compound

| Reaction Step | Calculated Parameter | Illustrative Value |

| Reactants | Relative Energy | 0.0 kcal/mol |

| Transition State | Relative Energy | +25.0 kcal/mol |

| Imaginary Frequency | -500 cm⁻¹ | |

| Products | Relative Energy | -10.0 kcal/mol |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

The energetic profiles of chemical transformations provide a quantitative understanding of reaction feasibility and kinetics. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction pathway can be constructed. These profiles are crucial for predicting the major and minor products of a reaction and for understanding the factors that control selectivity.

For this compound, theoretical studies could generate energetic profiles for various potential reactions, such as reduction of the ester group or substitution reactions involving the C-F bonds. This would involve high-level quantum chemical calculations to ensure the accuracy of the computed energies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules.

For this compound, MD simulations could be used to explore its conformational landscape. The rotation around the C-C and C-O single bonds would be simulated to identify the most stable conformations and the energy barriers between them. Furthermore, MD simulations could model the interactions of this compound with solvent molecules, providing insights into its solvation properties and how it behaves in different chemical environments. While general in nature, such simulations are powerful tools for understanding molecular behavior. nih.gov

In Silico Modeling of Molecular Properties and Reactivity Descriptors (e.g., KOW Calculations)

In silico modeling encompasses a range of computational methods used to predict the properties of molecules. One important property is the octanol-water partition coefficient (KOW), which is a measure of a chemical's lipophilicity. KOW is a critical parameter in environmental science and pharmacology for predicting the environmental fate and biological activity of a compound.

Table 2: Illustrative In Silico Predictions for this compound

| Property | Method | Illustrative Predicted Value |

| Log KOW | Fragment-based | 2.5 |

| Boiling Point | QSPR | 110 °C |

| Vapor Pressure | QSPR | 2.5 kPa |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Theoretical Insights into C-F Bond Stability and Reactivity

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. Theoretical calculations can provide a deep understanding of the factors contributing to the stability of the C-F bonds in this compound.

Quantum chemical calculations can be used to determine the bond dissociation energies (BDEs) of the C-F bonds. A high BDE would confirm the high stability of these bonds. Furthermore, the calculations could explore the electronic effects of the multiple fluorine atoms on the butanoate backbone. The strong electron-withdrawing nature of fluorine atoms significantly influences the charge distribution and reactivity of the entire molecule. Theoretical studies can quantify these effects and predict how they might influence the reactivity of the ester group and the potential for C-F bond activation under specific conditions. While general principles of C-F bond strength are known, specific theoretical studies on this molecule would provide more precise insights. nih.gov

Advanced Applications in Materials Science and Polymer Chemistry

Incorporation into Functional Polymers and Copolymers

The introduction of fluorine-containing segments into polymer chains can dramatically alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics.

Synthesis of Fluorinated Telechelic Polystyrenes and Macromolecules

Well-defined polymers with reactive groups at both ends, known as telechelic polymers, are crucial for creating complex macromolecular architectures like block copolymers. A prominent strategy for synthesizing fluorinated telechelic polymers involves a combination of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and subsequent "click" chemistry reactions. rsc.orgresearchgate.net

This approach has been successfully used to create α-fluorinated alkyl ester, ω-carboxyl telechelic polystyrenes. rsc.orgresearchgate.net The process begins with RAFT polymerization to produce a polystyrene chain with a terminal thiocarbonylthio group. globethesis.com This group is then converted to a thiol (–SH) through aminolysis. In a subsequent step, this thiol group reacts with a fluorinated acrylate (B77674) via a thiol-ene "click" reaction, effectively attaching the fluoroalkyl chain to one end of the polymer. globethesis.com This method allows for the precise incorporation of various perfluoroalkyl end groups, such as –CF₃, –(CF₂)₂–CF₃, and –(CF₂)₇–CF₃, onto polystyrene backbones. rsc.orgresearchgate.net While not specifying Methyl 2,2,3,3,4,4-hexafluorobutanoate (B448593), this synthesis exemplifies a robust and versatile strategy for integrating fluorinated esters into well-defined macromolecules.

Table 1: Examples of Fluorinated End-Groups Incorporated into Telechelic Polystyrenes

| Perfluoroalkyl End-Group | Resulting Polymer Structure |

|---|---|

| –CF₃ | α-trifluoroethyl ester, ω-carboxyl telechelic polystyrene |

| –(CF₂)₂–CF₃ | α-heptafluorobutyl ester, ω-carboxyl telechelic polystyrene |

| –(CF₂)₇–CF₃ | α-heptadecafluorodecyl ester, ω-carboxyl telechelic polystyrene |

Data derived from research on synthesizing well-defined fluorinated telechelic polystyrenes. rsc.orgresearchgate.net

Development of Materials with Tailored Surface Properties, including Hydrophobicity and Superhydrophobicity

A key application of incorporating fluorinated compounds into polymers is the ability to control surface properties, most notably to create water-repellent (hydrophobic) and self-cleaning (superhydrophobic) surfaces. azom.com The low surface energy of fluorinated chains causes them to preferentially migrate to the polymer-air interface, creating a film with a high concentration of fluorine on its surface. scientific.net

Research has demonstrated a direct correlation between the fluorine content on the surface of porous polymer films and their hydrophobicity. rsc.orgresearchgate.net For the α-fluorinated alkyl ester, ω-carboxyl telechelic polystyrenes described previously, as the fluorine content increases, so does the water contact angle (WCA), a primary measure of hydrophobicity. A higher WCA indicates greater water repellency. Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic. azom.com

The combination of low surface energy from fluorinated groups and specific surface roughness can lead to superhydrophobic properties. scientific.net Studies on films made from fluorinated acrylate polymers show that both the chemical composition and the surface morphology are critical for achieving high water contact angles and low sliding angles for water droplets. documentsdelivered.com

Table 2: Effect of Surface Fluorine Content on Water Contact Angle (WCA)

| Surface Fluorine Content (wt%) | Water Contact Angle (WCA) | Surface Property |

|---|---|---|

| 1.04 | 112° | Hydrophobic |

| 1.64 | 116° | Hydrophobic |

| 2.97 | 121° ± 0.4° | Highly Hydrophobic |

This table illustrates the increase in hydrophobicity with higher fluorine content on the surface of porous films fabricated from fluorinated telechelic polystyrenes. rsc.orgresearchgate.net

Intermediacy in the Synthesis of Novel Research Compounds

Fluorinated building blocks are essential in medicinal chemistry, agrochemicals, and materials science for synthesizing complex molecules with enhanced properties. youtube.combeilstein-journals.orgnih.gov The incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. beilstein-journals.org

Precursors for Fluoro-Containing Heterocycles and Complex Organic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational scaffolds in many pharmaceuticals and biologically active molecules. mdpi.come-bookshelf.de The synthesis of fluorinated heterocycles is an area of intense research. researchgate.netnih.gov

Methyl 2,2,3,3,4,4-hexafluorobutanoate possesses the chemical features of a potential precursor for such molecules. The strong electron-withdrawing effect of the hexafluorobutyl group (–CF₂CF₂CHF₂) enhances the electrophilicity of the adjacent carbonyl carbon in the ester group. This activation makes the ester susceptible to nucleophilic attack. This reactivity is a cornerstone of constructing more complex molecules. For instance, perfluorinated esters can be converted into other reactive intermediates, such as perfluorinated acyl fluorides, in the presence of nucleophiles. google.com

Based on these principles, this compound could theoretically react with various binucleophiles to form heterocyclic rings. For example, a reaction with hydrazine (B178648) (H₂N–NH₂) could lead to the formation of pyrazole (B372694) derivatives, while a reaction with hydroxylamine (B1172632) (H₂N–OH) could yield oxazole-type structures. These reactions represent standard strategies in heterocyclic chemistry, where a carbonyl-containing compound serves as the electrophilic component. While specific examples starting from this compound are not detailed in the literature, the compound's structure fits the profile of a versatile fluorinated building block for creating novel and complex organic scaffolds. researchgate.net

Future Research Trajectories and Unaddressed Challenges in Hexafluorobutanoate Ester Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Scalable Production

The scalable production of Methyl 2,2,3,3,4,4-hexafluorobutanoate (B448593) hinges on the development of environmentally benign and economically viable synthetic routes. Traditional fluorination methods often rely on harsh reagents and energy-intensive conditions, posing significant sustainability challenges. dovepress.comresearchgate.net Future research is focused on overcoming these limitations through greener chemical processes.

One promising avenue is the adoption of catalytic methods. The use of both homogeneous and heterogeneous acid catalysts for the esterification of the parent hexafluorobutanoic acid with methanol (B129727) could offer a more sustainable alternative to traditional methods. mdpi.com Biocatalysis, employing enzymes such as immobilized lipases, represents another frontier for green synthesis. mdpi.com These enzymatic processes operate under mild conditions and can exhibit high selectivity, reducing by-product formation and energy consumption. mdpi.com

Table 1: Comparison of Synthetic Strategies for Fluorinated Esters

| Methodology | Advantages | Challenges |

|---|---|---|

| Traditional Fluorination & Esterification | Established procedures | Use of hazardous reagents, high energy consumption, potential for waste generation |

| Catalytic Esterification | Increased efficiency, potential for catalyst recycling, milder conditions | Catalyst deactivation, separation of catalyst from product |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, slower reaction rates |

| Selective Direct Fluorination | High atom economy, one-step process | Handling of highly reactive F₂ gas, control of selectivity |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways for Derivatization

The chemical behavior of Methyl 2,2,3,3,4,4-hexafluorobutanoate is dominated by its two primary functional components: the ester group and the highly fluorinated alkyl chain. The strong inductive effect of the hexafluorobutyl group renders the carbonyl carbon exceptionally electrophilic. This enhanced electrophilicity is predicted to significantly accelerate reaction rates with nucleophiles compared to non-fluorinated esters. researchgate.net

Future research will likely focus on quantifying these effects and harnessing this unique reactivity. Key transformation pathways for exploration include:

Hydrolysis and Transesterification: While all esters undergo these reactions, the rate for perfluoroalkyl esters is significantly accelerated. researchgate.netmasterorganicchemistry.com Understanding the kinetics of these reactions under various catalytic conditions (acidic, basic, enzymatic) can lead to the controlled synthesis of other hexafluorobutanoate esters or the parent acid. Lanthanide catalysts have shown unprecedented acceleration for transesterification of other esters and could be a fruitful area of investigation. researchgate.net

Reduction: The selective reduction of the ester to the corresponding alcohol, 2,2,3,3,4,4-hexafluorobutan-1-ol, is a critical transformation. Developing efficient and selective catalytic hydrogenation processes is a key challenge, providing a valuable fluorinated building block for pharmaceuticals and materials. researchgate.net

Radical Chemistry: Under photocatalytic conditions, fluorinated esters can serve as precursors for generating fluorinated radicals. acs.org Exploring the radical-based hydrofluoroalkylation of alkenes using this compound could unlock new pathways to complex organofluorine compounds. acs.org

Expansion of Applications in Emerging Areas of Chemical Research and Advanced Materials

The most prominent emerging application for this compound and similar fluorinated esters is in the field of energy storage, specifically as components in electrolytes for high-performance lithium-ion batteries. rsc.orgrsc.org

Research has demonstrated that using fluorinated esters in local high-concentration electrolytes (LHCEs) can create a new class of nonflammable electrolytes that function reliably over a wide range of conditions. rsc.org These electrolytes have shown improved capacity retention in commercially relevant battery chemistries, such as graphite/NMC811 pouch cells, under demanding scenarios including high voltage (4.5 V), fast charging (15-minute charge times), and low temperatures (-20 °C). rsc.orgrsc.org

The key to their effectiveness lies in their ability to form a stable and protective cathode-electrolyte interphase (CEI). rsc.org This interphase, which is rich in lithium fluoride (B91410) (LiF), suppresses the degradation of the electrolyte at high voltages and inhibits the dissolution of transition metals from the cathode material. xmu.edu.cnresearchgate.net The use of fluorinated esters helps to reduce charge transfer impedance during cycling, contributing directly to longer battery life and better performance. rsc.org Future work will focus on optimizing electrolyte formulations containing these esters to further enhance properties like ionic conductivity and to stabilize both the cathode and the lithium metal anode for next-generation battery systems. acs.orgrsc.org

Table 2: Performance Benefits of Fluorinated Ester-Based Electrolytes

| Performance Metric | Improvement with Fluorinated Esters | Underlying Mechanism |

|---|---|---|

| High Voltage Stability | Enables stable cycling at voltages up to 4.5 V. rsc.orgacs.org | Formation of a robust, LiF-rich cathode-electrolyte interphase (CEI). rsc.org |

| Fast Charging | Improved capacity retention under fast-charge (e.g., 4C) conditions. rsc.org | Stable interphase reduces impedance and degradation. rsc.org |

| Low-Temperature Performance | Enhanced functionality at temperatures as low as -20 °C. rsc.org | Favorable solvation properties and reduced freezing point. |

| Safety | Reduced flammability compared to conventional carbonate electrolytes. rsc.orgrsc.org | The high fluorine content imparts inherent nonflammability. |

Integration of Artificial Intelligence and Machine Learning in Fluorinated Ester Design and Synthesis

By training algorithms on vast datasets of molecular structures and their corresponding properties, ML models can rapidly predict the characteristics of new, hypothetical molecules without the need for laborious synthesis and testing. research.google In the context of fluorinated esters, ML can predict key performance indicators for electrolyte applications, such as:

Electrochemical stability windows rsc.org

Ionic conductivity rsc.org

C-F bond dissociation energies, which relates to stability chemrxiv.org

Lewis acidity, which influences interactions within the electrolyte researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2,2,3,3,4,4-hexafluorobutanoate, and what analytical methods validate its purity?

- Synthesis : Common routes include direct esterification of hexafluorobutanoic acid with methanol under acidic catalysis or fluorination of pre-esterified precursors using agents like SF₄ or HF. For example, describes a related hexafluoro compound synthesized via esterification followed by fluorination .

- Characterization :

- NMR : Expect distinct ¹⁹F NMR signals for CF₂ and CF₃ groups (e.g., δ -70 to -120 ppm for CF₂, -60 to -80 ppm for CF₃). highlights similar shifts in trifluoro-hydroxybutanoate derivatives .

- IR : Strong C=O stretching (~1750 cm⁻¹) and C-F vibrations (1100-1300 cm⁻¹) .

- GC-MS : Confirm molecular ion (m/z 212 for C₅H₄F₆O₂) and fragmentation patterns .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Store in amber glass under inert gas (N₂/Ar) at -20°C to avoid hydrolysis or thermal decomposition. emphasizes similar precautions for fluorinated diols, noting sensitivity to moisture and light .

- Safety : Use PPE (gloves, goggles) and fume hoods. Waste must be neutralized with bases (e.g., KOH/ethanol) before disposal .

Advanced Research Questions

Q. How can discrepancies in fluorination efficiency during synthesis be resolved?

- Issue : Inconsistent yields may arise from variable reactivity of fluorinating agents or side reactions.

- Methodology :

- Optimize reaction temperature (e.g., 60-80°C for SF₄-mediated fluorination) and stoichiometry (excess fluorinating agent).

- Monitor intermediate stability via TLC or in situ NMR. ’s synthesis scheme for a hexafluoro-diketone highlights stepwise fluorination to avoid over-fluorination .

- Compare fluorination agents: SF₄ offers selectivity, while HF may require specialized equipment due to corrosivity .

Q. What strategies mitigate thermal instability during storage or reactions involving methyl hexafluorobutanoate?

- Thermal Analysis : Conduct DSC/TGA to identify decomposition thresholds (e.g., >100°C). notes similar fluorinated diols decompose above 110°C .

- Stabilization : Add radical inhibitors (e.g., BHT) or use low-boiling solvents (ether, acetone) to reduce thermal stress.

- Application Example : When used in polymer synthesis (e.g., fluorinated acrylates), maintain reaction temperatures below 50°C to preserve ester integrity .

Q. How do steric and electronic effects of the hexafluorobutanoate group influence its reactivity in nucleophilic acyl substitution?

- Electronic Effects : The electron-withdrawing CF₃/CF₂ groups enhance electrophilicity of the carbonyl, accelerating reactions with amines or alcohols.

- Steric Hindrance : Bulky fluorinated groups may slow bimolecular reactions. Kinetic studies (e.g., pseudo-first-order conditions) are recommended. ’s analysis of methyl 4-aminobutanoate highlights steric impacts on reactivity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Hypothesis Testing :

- Polar Solvents (DMSO, MeOH) : High solubility reported in (C₅H₄F₆O₂) , but notes limited solubility for similar fluorinated diols due to strong intermolecular F···F interactions .

- Resolution : Conduct systematic solubility tests (e.g., saturation concentration in 10 solvents) and correlate with Hansen solubility parameters.

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| ¹⁹F NMR | δ -75 ppm (CF₂), δ -85 ppm (CF₃) | |

| IR | 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F) | |

| GC-MS | m/z 212 (M⁺), fragments at m/z 169 (M–COOCH₃) |

Table 2 : Synthetic Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes fluorination |

| Fluorinating Agent | SF₄ (1.5 eq) | Balances reactivity/side products |

| Catalyst | H₂SO₄ (0.1 eq) | Enhances esterification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.